6-(Chlorosulfonyl)picolinic acid
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Overview
Description
6-(Chlorosulfonyl)picolinic acid is an organic compound with the molecular formula C6H4ClNO4S. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of a chlorosulfonyl group attached to the sixth position of the picolinic acid ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chlorosulfonyl)picolinic acid typically involves the chlorosulfonation of picolinic acid. The reaction is carried out by treating picolinic acid with chlorosulfonic acid. The reaction conditions usually include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 6-(Chlorosulfonyl)picolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form different derivatives, such as sulfonic acids and amides.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine and solvents like acetone.
Reduction Reactions: Commonly use reducing agents like tin(II) chloride in aqueous conditions.
Major Products Formed:
Substitution Reactions: Formation of sulfonamides, sulfonic acids, and other derivatives.
Reduction Reactions: Formation of sulfonic acids and amides.
Scientific Research Applications
6-(Chlorosulfonyl)picolinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Chlorosulfonyl)picolinic acid involves its interaction with specific molecular targets. It can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and modulate immune responses . Additionally, it can interfere with cellular processes such as membrane fusion and endocytosis, contributing to its antiviral activity .
Comparison with Similar Compounds
Picolinic Acid: A parent compound with a carboxylic acid group at the second position of the pyridine ring.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the third position.
Isonicotinic Acid: Another isomer with the carboxyl group at the fourth position.
Uniqueness: 6-(Chlorosulfonyl)picolinic acid is unique due to the presence of the chlorosulfonyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C6H4ClNO4S |
---|---|
Molecular Weight |
221.62 g/mol |
IUPAC Name |
6-chlorosulfonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) |
InChI Key |
VPHFVUOJVJAVHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)O |
Origin of Product |
United States |
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